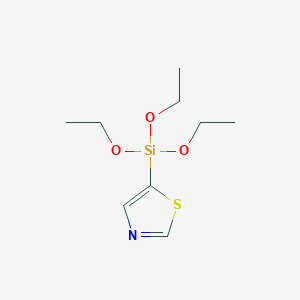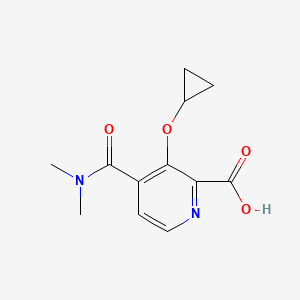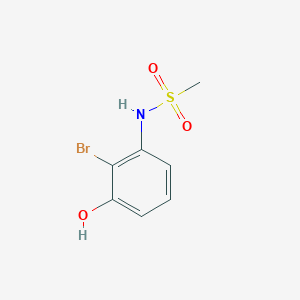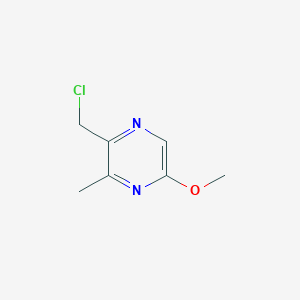
4-Acetyl-6-fluoropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-fluoropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using specialized fluorinating agents and reactors designed to handle high temperatures and corrosive materials. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-6-fluoropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Acetyl-6-fluoropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-6-fluoropyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparación Con Compuestos Similares
6-Fluoro-2-pyridinecarboxylic acid: This compound shares the fluorinated pyridine core but lacks the acetyl group.
2-Fluoro-6-methylpyridine: Similar in structure but with a methyl group instead of an acetyl group.
Uniqueness: 4-Acetyl-6-fluoropyridine-2-carboxylic acid is unique due to the presence of both the acetyl and carboxylic acid functional groups, which can influence its reactivity and potential applications. The combination of these groups with the fluorinated pyridine core makes it a versatile compound for various chemical and biological studies.
Propiedades
Fórmula molecular |
C8H6FNO3 |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
4-acetyl-6-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6FNO3/c1-4(11)5-2-6(8(12)13)10-7(9)3-5/h2-3H,1H3,(H,12,13) |
Clave InChI |
IHDBRTFWIJKGTL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)











